

5-Benzylhydantoin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Benzylhydantoin

Cat. No.: B043465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Benzylhydantoin**, a heterocyclic organic compound with significant potential in medicinal chemistry. This document covers its chemical identity, synthesis, and biological activities, with a focus on its anticonvulsant properties. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical Identity and Synonyms

5-Benzylhydantoin is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5th position is a key structural feature.

CAS Number: 3530-82-3[1]

Molecular Formula: $C_{10}H_{10}N_2O_2$ [1]

Molecular Weight: 190.20 g/mol [1]

A variety of synonyms are used to refer to **5-Benzylhydantoin** in scientific literature and chemical databases.

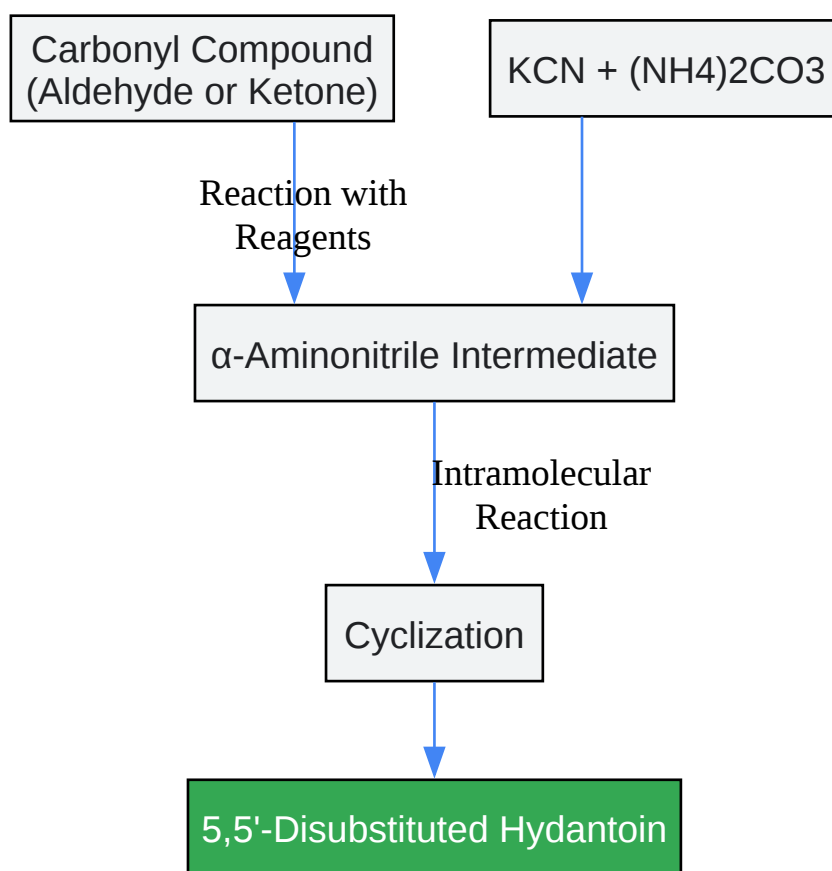
Synonym	Reference
5-(Phenylmethyl)-2,4-imidazolidinedione	[1]
DL-5-Benzylhydantoin	[1]
Benzylhydantoin	[1]
5-benzylimidazolidine-2,4-dione	
NSC 30459	[1]
NSC 50842	[1]

Synthesis of 5-Benzylhydantoin

The Bucherer-Bergs reaction is a widely recognized and efficient method for the synthesis of 5-substituted hydantoins, including **5-Benzylhydantoin** and its derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#) This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium carbonate.

Logical Workflow for Bucherer-Bergs Synthesis

The following diagram illustrates the general logical workflow for the synthesis of a 5,5'-disubstituted hydantoin via the Bucherer-Bergs reaction.



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Caption: Logical workflow of the Bucherer-Bergs hydantoin synthesis.

Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin (A Representative Example)

While a specific protocol for **5-benzylhydantoin** is not detailed in the searched literature, a modified Bucherer-Bergs synthesis for the closely related 5-methyl-**5-benzylhydantoin** provides a representative experimental procedure.^[1]

Materials:

- Phenylacetone
- Ethanol
- Water

- Sodium cyanide (NaCN)
- Ammonium carbonate ((NH₄)₂CO₃)
- Concentrated Hydrochloric Acid (HCl)

Procedure:[\[1\]](#)

- Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).
- To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).
- Heat the solution to 60°C and stir for 24 hours.
- After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.
- Cool the mixture to room temperature to allow for crystallization.
- Filter the resulting crystals and recrystallize from 50% ethanol.
- Dry the purified product.

Biological Activity: Anticonvulsant Properties

Derivatives of **5-benzylhydantoin** have been a subject of interest for their potential anticonvulsant activity. Preclinical screening of these compounds typically involves animal models to assess their efficacy in preventing seizures induced by electrical or chemical stimuli.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected hydantoin derivatives from various studies, evaluated in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are presented, along with the protective index (PI = TD₅₀/ED₅₀), which indicates the therapeutic window of the compound.

Compound	Animal Model	Test	ED ₅₀ (mg/kg)	TD ₅₀ (mg/kg)	Protective Index (PI)	Reference
Compound 14	Mice (i.p.)	MES	49.6	168.7	3.4	[5]
6 Hz (32 mA)	31.3	168.7	5.4	[5]		
scPTZ	67.4	168.7	2.5	[5]		
Compound 17	Mice (i.p.)	MES	70.1	>300	>4.3	[5]
6 Hz (32 mA)	48.5	>300	>6.2	[5]		
scPTZ	66.8	>300	>4.5	[5]		
SB2-Ph	Mice	MES	8.29	-	-	[6]
Phenytoin	Mice	MES	5.96	-	-	[6]

Note: i.p. refers to intraperitoneal administration.

Experimental Protocols for Anticonvulsant Screening

The MES test is a preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures.

Apparatus:

- An electroconvulsive shock apparatus with corneal electrodes.
- Animal restrainers.
- Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
- Saline solution (0.9%).

Procedure for Rats:

- Administer the test compound to the animal at a predetermined time before the test.
- Apply a drop of topical anesthetic to the corneas of the restrained rat, followed by a drop of saline to ensure good electrical contact.
- Place the corneal electrodes on the eyes.
- Deliver an electrical stimulus (typically 150 mA, 60 Hz for 0.2 seconds).
- Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates that the compound has anticonvulsant activity in this model.

The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.

Materials:

- Pentylenetetrazole (PTZ) solution.
- Syringes and needles for subcutaneous injection.
- Observation cages.

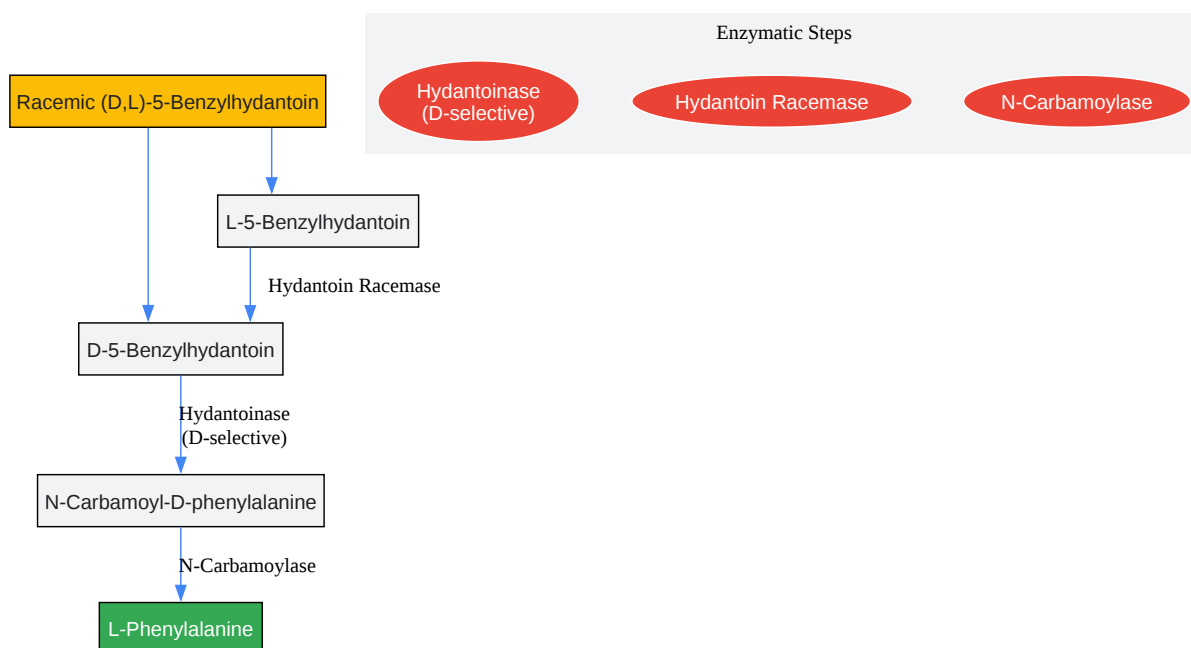
Procedure for Rats:

- Administer the test compound to the animal at a specific time point before the test.
- Inject a convulsive dose of PTZ (e.g., 68 mg/kg) subcutaneously into a loose fold of skin, typically on the back of the neck.
- Place the animal in an individual observation cage.
- Observe the animal for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 3-5 seconds. Protection against these seizures indicates potential anticonvulsant efficacy.

Biocatalytic Conversion Pathway

5-Benzylhydantoin can serve as a substrate in the "Hydantoinase Process," an enzymatic cascade used for the production of optically pure amino acids, such as L-phenylalanine.[7][8] This biocatalytic pathway involves three key enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl- α -amino acid amidohydrolase (carbamoylase).[8]

The following diagram illustrates the enzymatic conversion of racemic **5-benzylhydantoin** to L-phenylalanine.



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Caption: Enzymatic cascade for the conversion of **5-Benzylhydantoin**.

This technical guide provides a foundational understanding of **5-Benzylhydantoin** for professionals in the fields of research, science, and drug development. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related compounds.

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